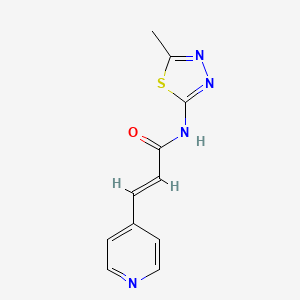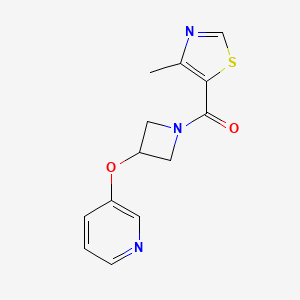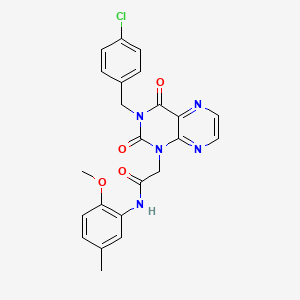![molecular formula C24H25FN6O2 B2891169 N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1170030-03-1](/img/structure/B2891169.png)
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C24H25FN6O2 and its molecular weight is 448.502. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity : Researchers have synthesized a range of pyrazolo[1,5-a]pyrimidines and related Schiff bases, revealing their in vitro cytotoxic activity against several human cancer cell lines, including colon (HCT116), lung (A549), breast (MCF-7), and liver (HepG2) cancers. These compounds were obtained by reacting certain amino carboxamides with ethyl acetoacetate and 2-(4-fluorobenzylidene)malononitrile, among other reagents, demonstrating a structure-activity relationship that could inform future drug development (Hassan et al., 2015). Another study synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which were screened for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing further to our understanding of the anticancer potential of this compound class (Hassan et al., 2014).
Antimicrobial and Antifungal Applications : A series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, related to the core structure of interest, displayed significant antibacterial and antifungal activities. This research suggests potential applications in combating microbial infections, highlighting the versatility of this chemical framework (Helal et al., 2013).
Antioxidant and Anticancer Activities : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally akin to the compound of interest, exhibited notable antioxidant and anticancer activities. Specific derivatives were more effective than ascorbic acid in DPPH radical scavenging assays and showed cytotoxicity against human glioblastoma and breast cancer cell lines, suggesting their potential as therapeutic agents (Tumosienė et al., 2020).
Development of Fluorinated Heterocyclic Compounds : Research into the synthesis of fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines, leverages the reactivity of fluorinated precursors. Such compounds have broad applicability in medicinal chemistry, illustrating the importance of fluorinated entities in drug design (Shi et al., 1996).
Mycobacterium tuberculosis GyrB Inhibitors : Novel thiazole-aminopiperidine hybrid analogues, including compounds with a fluorobenzyl moiety, have shown activity against Mycobacterium tuberculosis, representing a promising avenue for the development of new antitubercular agents. This work underscores the potential of such compounds in addressing global health challenges related to tuberculosis (Jeankumar et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O2/c1-33-20-9-4-17(5-10-20)6-11-22(32)26-12-13-31-24-21(15-30-31)23(28-16-29-24)27-14-18-2-7-19(25)8-3-18/h2-5,7-10,15-16H,6,11-14H2,1H3,(H,26,32)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJWZSJAAIYILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2891090.png)

![methyl 2-(2-((E)-2-((E)-(4-nitrobenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2891094.png)





![4-ethoxy-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2891104.png)
![Methyl 1,2-dimethyl-5-[(prop-2-enoylamino)methyl]pyrrole-3-carboxylate](/img/structure/B2891105.png)

